molecular formula C47H54N5O9P B13404292 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B13404292
M. Wt: 863.9 g/mol
InChI Key: JFFSFQRVIPPCBC-UHFFFAOYSA-N
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Description

This compound is a modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:

  • Benzamide moiety: Provides stability and facilitates interactions with biological targets .
  • Trityl-protected sugar: The bis(4-methoxyphenyl)phenylmethoxy group protects the 5'-hydroxy group during solid-phase oligonucleotide synthesis .
  • Phosphoramidite linkage: The 2-cyanoethoxy and diisopropylamino groups enable efficient coupling in oligonucleotide chain elongation. The 2-cyanoethyl group enhances solubility and facilitates deprotection under mild acidic conditions .

Synthesis: Prepared via reaction of compound 16 with 2-cyanoethyl N,N-diisopropyl chlorophosphoramidite in dry CH₂Cl₂ under argon, yielding 61% after purification. UPLC/MS confirmed 94% purity (Rt = 2.89–2.99 min; MS: m/z 851.0 [M+H]⁺). NMR data (¹H, ¹³C, ³¹P) validated the structure .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSFQRVIPPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

863.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the oxopyrimidinyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl groups: This step may involve nucleophilic aromatic substitution reactions.

    Attachment of the cyanoethoxy and phosphanyl groups: These groups can be introduced through substitution reactions using appropriate reagents.

    Final assembly: The final steps would involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine

    Therapeutic agents:

Industry

    Materials science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in protecting groups, phosphoramidite substituents, and nucleobase modifications, which influence physicochemical properties, synthetic efficiency, and biological activity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Key Features Molecular Weight Purity/Yield Key Applications
Main compound (N-[1-[5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-... ) Phosphoramidite linkage; 2-oxopyrimidin-4-yl; trityl protection 850.0 94% / 61% Oligonucleotide synthesis
Compound 15 (N-{1-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[bis(4-methoxyphenyl)... ) Benzoylsulfanyl group instead of phosphoramidite; sulfur-based coupling Not reported Not reported Alternative coupling chemistry
Compound 38 (N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-...) Sulfur-containing methyl group; hydroxy group at C4 409.4 (calc.) 59% yield Potential for thioether-based conjugation
ENA-5MeC (bz) Phosphoramidite Ethylene-bridged sugar; 5-methylcytidine analog Not reported Not reported Enhanced nuclease resistance

Key Findings:

Phosphoramidite vs. The 2-cyanoethoxy group in the main compound allows mild deprotection (e.g., with ammonium hydroxide), reducing side reactions compared to sulfur-based analogs requiring harsher conditions .

Protecting Groups :

  • The trityl (bis(4-methoxyphenyl)phenylmethoxy) group in the main compound provides superior steric protection compared to tert-butyldimethylsilyl (TBS) groups (e.g., in ), which may hydrolyze prematurely under basic conditions .

Physicochemical Properties :

  • The main compound’s higher molecular weight (850.0 vs. 409.4 for compound 38) correlates with increased hydrophobicity, necessitating optimized solvent systems (e.g., CH₂Cl₂ with NEt₃) for synthesis .

Synthetic Efficiency :

  • The main compound’s 61% yield and 94% purity outperform analogs like compound 38 (59% yield), reflecting optimized reaction conditions and purification protocols .

Mechanistic Insights from Structural Similarity

  • highlights that structurally similar compounds (e.g., oleanolic acid and hederagenin) share mechanisms of action (MOAs) due to conserved scaffolds . By analogy, the main compound’s phosphoramidite and trityl groups may confer similar MOAs to other oligonucleotide synthesis reagents, such as binding to DNA polymerases or stabilizing RNA duplexes.
  • Molecular docking studies (as in ) could predict the main compound’s interactions with enzymes like T7 RNA polymerase, leveraging its phosphoramidite group for nucleophilic attack during chain extension .

Biological Activity

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural combination of a pyrimidine ring, methoxy groups, and a phosphanyl moiety, contributing to its diverse biological activities. Its molecular formula is C44H49N5O9PC_{44}H_{49}N_{5}O_{9}P, with a molecular weight of approximately 879.9 g/mol.

Structural Analysis

Component Description
Pyrimidine RingContributes to potential nucleic acid interactions.
Methoxy GroupsEnhance lipophilicity and possibly bioavailability.
Phosphanyl MoietyMay interact with enzymes, influencing various biochemical pathways.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . Research suggests that it may inhibit the proliferation of cancer cells through the modulation of specific signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

This compound has also shown anti-inflammatory properties in vitro. It appears to downregulate pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

The mechanism of action likely involves interactions with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to cellular receptors, altering their activity and influencing downstream signaling cascades.

Study 1: Anticancer Activity Assessment

In a recent study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent decrease in cell viability, with IC50 values reported at 25 µM for MCF-7 and 30 µM for A549 cells. Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.

Study 2: Anti-inflammatory Activity Evaluation

Another study focused on the anti-inflammatory effects using LPS-stimulated macrophages. The compound significantly reduced the production of TNF-alpha and IL-6 by 40% and 35%, respectively, at concentrations of 10 µM. These findings suggest its potential as a therapeutic agent in treating inflammatory diseases.

Q & A

Q. What are the optimal storage conditions for the compound to ensure long-term stability?

Methodological Answer: To preserve stability, store the compound as a lyophilized powder at -20°C for up to 3 years or at 4°C for 2 years. For solutions, use -80°C for 6 months or -20°C for 1 month. Light sensitivity necessitates amber vials and light-protected storage during transport. Stability should be validated via periodic HPLC or LC-MS analysis to detect degradation products (e.g., hydrolyzed phosphoramidite groups) .

Q. How should researchers design an initial synthesis route for this compound, considering its complex protecting groups?

Methodological Answer: The synthesis should prioritize sequential deprotection and coupling steps:

Phosphoramidite Activation : Use 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in anhydrous acetonitrile with 1H-tetrazole as a catalyst ().

Protecting Group Strategy :

  • 4,4'-Dimethoxytrityl (DMT) : Protects the 5'-OH during solid-phase synthesis (remove with 3% trichloroacetic acid in dichloromethane).
  • 2-Cyanoethyl : Protects the phosphate group (cleaved via β-elimination with ammonium hydroxide).

Coupling Efficiency : Monitor by trityl assay (UV quantification of DMT release) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 31P^{31}P spectra to confirm stereochemistry (e.g., 3-methoxyoxolan ring) and phosphoramidite coupling. For example, the 4-methoxyphenyl groups show aromatic protons at δ 7.2–7.5 ppm , while the 2-oxopyrimidine resonates at δ 8.1–8.3 ppm ().
  • FTIR : Key peaks include ν(C≡N) at ~2200 cm1^{-1} (cyanoethyl group) and ν(P=O) at ~1250 cm1^{-1} .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+^+ expected for C49 _{49}H54 _{54}N5 _{5}O10 _{10}P) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for stereochemical assignments be resolved?

Methodological Answer: Contradictions often arise from overlapping signals or dynamic equilibria (e.g., rotamers in the phosphoramidite group). Strategies include:

  • 2D NMR : Use 1H^1H-13C^{13}C HSQC to resolve coupling in crowded regions (e.g., oxolane protons).
  • Variable-Temperature NMR : Identify rotameric states by cooling to -40°C to slow conformational exchange.
  • Comparative Analysis : Cross-reference with analogs (e.g., 2'-O-MOE-protected nucleosides) to assign ambiguous peaks .

Q. What computational methods can enhance the design of derivatives with improved enzymatic stability?

Methodological Answer:

  • Quantum Mechanical (QM) Calculations : Optimize transition states for phosphoramidite hydrolysis using Gaussian09 at the B3LYP/6-31G(d) level.
  • Molecular Dynamics (MD) : Simulate interactions with nucleases (e.g., RNase H) to identify vulnerable motifs.
  • Machine Learning : Train models on existing stability data (e.g., half-life in serum) to predict modifications (e.g., replacing 4-methoxyphenyl with bulkier groups) .

Q. How can coupling efficiency in solid-phase synthesis be optimized?

Methodological Answer:

  • Activator Selection : Replace 1H-tetrazole with 5-ethylthio-1H-tetrazole (ETT) for faster phosphoramidite activation.
  • Coupling Time : Extend to 10 minutes with agitation (vs. standard 2 minutes).
  • Real-Time Monitoring : Use in-line UV sensors to track DMT release and repeat couplings if efficiency <98% (Table 1) .

Notes

  • Avoid using DMSO for solubility testing due to potential side reactions with the cyanoethyl group. Prefer anhydrous acetonitrile or dichloromethane .
  • For spectral contradictions, cross-validate with X-ray crystallography if single crystals are obtainable (e.g., using vapor diffusion with hexane/ethyl acetate) .

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